molecular formula C21H25BF4N2 B13909101 1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13909101
M. Wt: 392.2 g/mol
InChI Key: AWZLGNRFCOAYEN-UHFFFAOYSA-N
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Description

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the family of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the condensation of glyoxal, two equivalents of aniline derivatives, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid. This reaction yields the desired imidazolium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazolium-based radicals.

    Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazolium-based radicals.

    Reduction: Imidazoline derivatives.

    Substitution: Various imidazolium salts with different anions.

Scientific Research Applications

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The tetrafluoroborate anion contributes to the overall stability and ionic conductivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of the imidazolium cation and the tetrafluoroborate anion, which imparts high thermal stability, low volatility, and excellent solubility. Its chiral nature also adds to its uniqueness, making it suitable for applications requiring enantioselectivity.

Properties

Molecular Formula

C21H25BF4N2

Molecular Weight

392.2 g/mol

IUPAC Name

1,3-bis(1-phenylpropyl)imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C21H25N2.BF4/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;2-1(3,4)5/h5-17,20-21H,3-4H2,1-2H3;/q+1;-1

InChI Key

AWZLGNRFCOAYEN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3

Origin of Product

United States

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